
Cyclobutane-1,3-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutane-1,3-diamine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2 . It is considered as a promising sterically constrained diamine building block for drug discovery .
Synthesis Analysis
Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, are synthesized using classical malonate alkylation chemistry for the construction of cyclobutane rings . The approach to the syntheses of their Boc-monoprotected derivatives has been developed aimed at the preparation of multigram amounts of the compounds .Molecular Structure Analysis
The conformational preferences of the cyclobutane diamine derivatives have been evaluated by X-ray diffraction . These preferences were compared with the literature data on sterically constrained diamines, which are among the constituents of commercially available drugs .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 159.06 . It is stored at room temperature .科学的研究の応用
Synthesis and Structural Applications
Cyclobutane derivatives, such as cyclobutane-1,3-diamine, serve as promising sterically constrained building blocks for drug discovery and development. Radchenko et al. (2010) developed synthetic schemes aimed at preparing multigram amounts of these compounds, exploiting classical malonate alkylation chemistry. This work highlights the potential of cyclobutane diamines in the construction of complex molecules, demonstrating their significance in organic synthesis and drug design (Radchenko et al., 2010).
Organocatalysis
The diastereodivergent synthesis of chiral cyclobutane-containing 1,3-amino alcohols and 1,3-diamines from a common chiral precursor was achieved by Mayans et al. (2013). Their work showcases the utility of these compounds as bifunctional organocatalysts, indicating the versatility of cyclobutane derivatives in facilitating various catalytic transformations (Mayans et al., 2013).
Biomedical and Material Science Applications
Illa et al. (2019) reported on the synthesis of cyclobutane-containing scaffolds with potential applications in biomedical fields, including as surfactants and metal cation ligands. The presence of a cyclobutane ring in these compounds provides a unique structural feature conducive to various biomedical and material science applications (Illa et al., 2019).
Photochemical and Synthetic Transformations
The metal-free dihydroxylation of alkenes using cyclobutane derivatives demonstrates the utility of these compounds in synthetic chemistry. Jones and Tomkinson (2012) developed a novel method for the dihydroxylation of alkenes, showcasing the synthetic versatility of cyclobutane malonoyl peroxide and its applications in producing diols and other valuable chemical intermediates (Jones & Tomkinson, 2012).
Material Synthesis and Polymer Science
Cyclobutane-1,3-diacid (CBDA) has been identified as a semi-rigid building block for the synthesis of polymeric materials. Wang et al. (2017) introduced CBDA to material synthesis, demonstrating its great potential in forming cyclobutane-containing polymers (CBPs) with promising stability and material properties. This work underscores the importance of cyclobutane derivatives in the development of new materials (Wang et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
cyclobutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDYWFYSNPVRKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314772-13-8, 1523571-90-5 |
Source


|
| Record name | cyclobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2630329.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2630330.png)
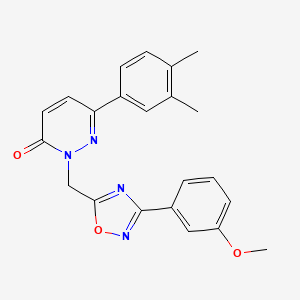
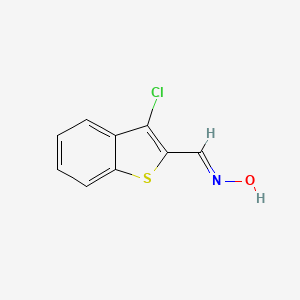
![N-(3-(trifluoromethyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2630337.png)
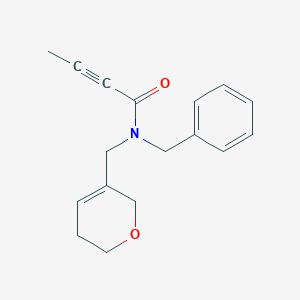
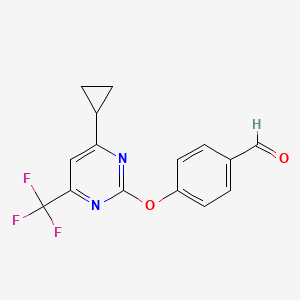

![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2630345.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2630347.png)

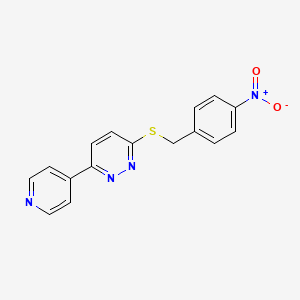
![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2630351.png)
